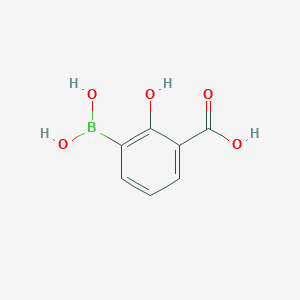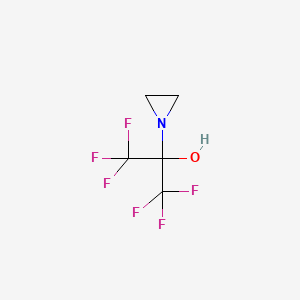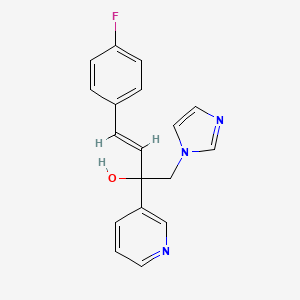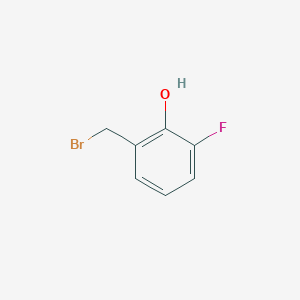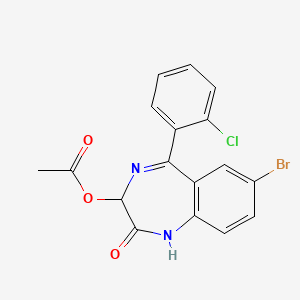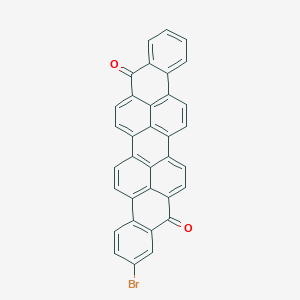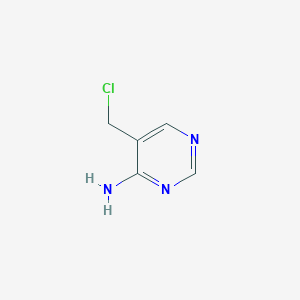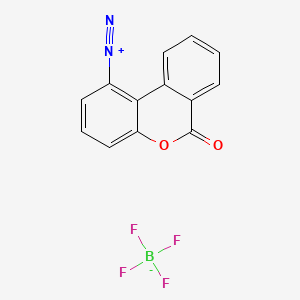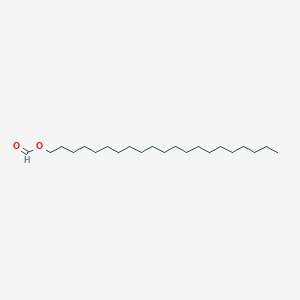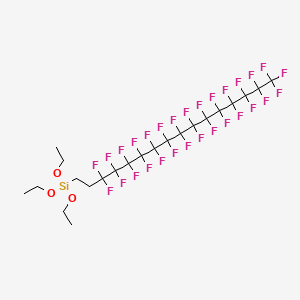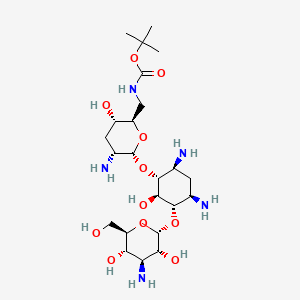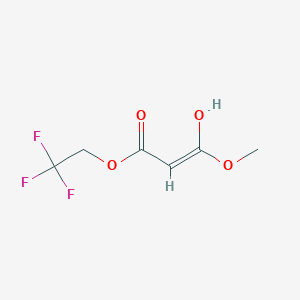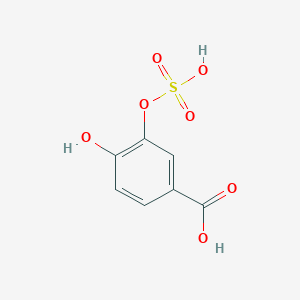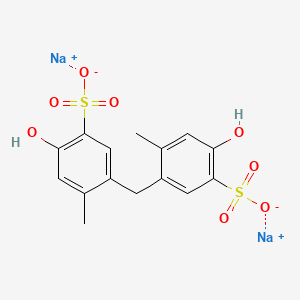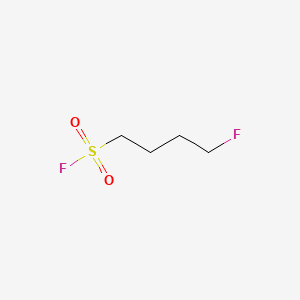
4-Fluorobutanesulphonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H9FO2S. It is a member of the sulfonyl fluoride family, which are known for their stability and reactivity. This compound is used in various chemical reactions and has applications in organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Fluorobutane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-fluorobutane-1-sulfonic acid with thionyl fluoride. This reaction typically occurs under mild conditions and yields high purity products . Another method involves the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating agent .
Industrial Production Methods
In industrial settings, the production of 4-fluorobutane-1-sulfonyl fluoride often involves the electrochemical fluorination of sulfolane. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorobutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl nonaflates, and alkenyl nonaflates.
Hydrolysis: Under basic conditions, it can be hydrolyzed to form 4-fluorobutane-1-sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, phenoxides, and enolates are commonly used nucleophiles in substitution reactions.
Bases: Barium hydroxide is used in hydrolysis reactions to yield sulfonic acids.
Major Products
Sulfonamides: Formed from the reaction with amines.
Aryl Nonaflates: Formed from the reaction with phenoxides.
Alkenyl Nonaflates: Formed from the reaction with enolates.
Aplicaciones Científicas De Investigación
4-Fluorobutane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as an electrophilic reagent in palladium-catalyzed cross-coupling reactions.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules.
Materials Science: It is used in the development of functionalized materials through sulfur (VI) fluoride exchange (SuFEx) click chemistry.
Chemical Biology: It is employed in the modification of biomolecules and the development of protein inhibitors.
Mecanismo De Acción
The mechanism of action of 4-fluorobutane-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form stable sulfur (VI) linkages. This reactivity is exploited in various chemical reactions, including SuFEx click chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethanesulfonyl Fluoride: Known for its high reactivity and use in similar applications.
Nonafluorobutanesulfonyl Fluoride: Another sulfonyl fluoride with similar reactivity but different physical properties.
Uniqueness
4-Fluorobutane-1-sulfonyl fluoride is unique due to its specific reactivity profile and stability. It offers advantages in terms of cost and stability over other sulfonyl fluorides, making it a valuable reagent in various chemical processes .
Propiedades
Número CAS |
660-14-0 |
|---|---|
Fórmula molecular |
C4H8F2O2S |
Peso molecular |
158.17 g/mol |
Nombre IUPAC |
4-fluorobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H8F2O2S/c5-3-1-2-4-9(6,7)8/h1-4H2 |
Clave InChI |
PXNUJGUIDKQODS-UHFFFAOYSA-N |
SMILES canónico |
C(CCS(=O)(=O)F)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


